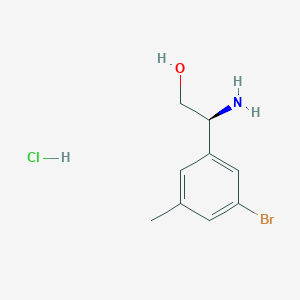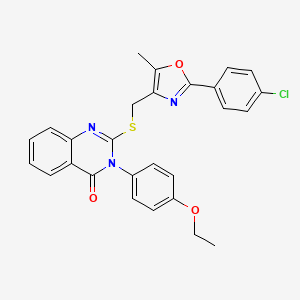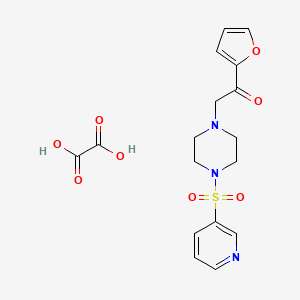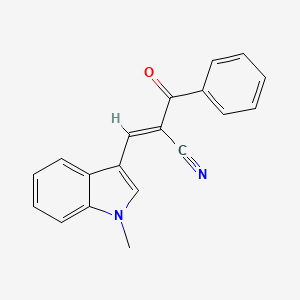
(2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride is a chemical compound that has been widely used in scientific research. It is a chiral compound that has two enantiomers, and the hydrochloride salt is commonly used due to its solubility in water.
Wirkmechanismus
The mechanism of action of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride is not well understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their activity. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. Additionally, it has been shown to have analgesic activity, which can reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride in lab experiments is its chiral nature. This allows researchers to study the effects of different enantiomers on biological systems. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the use of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride in scientific research. One area of interest is the development of new chiral surfactants and chiral stationary phases for chromatography. Additionally, the compound could be used as a building block in the synthesis of new drugs or as a ligand in the preparation of metal complexes for catalysis. Finally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride.
Synthesemethoden
The synthesis of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride is a complex process that involves several steps. The first step is the synthesis of 3-bromo-5-methylphenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (S)-2-amino-1-propanol in the presence of a base to yield ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol. The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride has been used in various scientific research studies. It has been used as a chiral building block in the synthesis of various compounds. It has also been used as a ligand in the preparation of metal complexes. Additionally, it has been used in the synthesis of novel chiral surfactants and chiral stationary phases for chromatography.
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-2-7(9(11)5-12)4-8(10)3-6;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRVCBZKJVOMGZ-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)[C@@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2856341.png)
![2-[[2-(2-methoxyanilino)-2-oxoethyl]disulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2856344.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2856349.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2856351.png)



![N-[(1-Cyclobutylpyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide](/img/structure/B2856357.png)
![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2856358.png)

